N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
Description
N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a synthetic small molecule featuring a complex heterocyclic scaffold. Its structure includes:
- A central imidazo[1,2-c]quinazolinone core with a 3-oxo group.
- A 3-(4-phenylpiperazin-1-yl)propyl substituent at position 2 of the quinazolinone ring.
- A sulfanyl-linked butanamide side chain at position 5, terminating in a 4-ethylphenyl group.
This compound is hypothesized to exhibit bioactivity related to kinase inhibition or receptor modulation, given structural similarities to known pharmacophores targeting neurological or oncological pathways .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O3S/c1-3-24-14-16-25(17-15-24)36-33(43)30(4-2)45-35-38-28-13-9-8-12-27(28)32-37-29(34(44)41(32)35)18-19-31(42)40-22-20-39(21-23-40)26-10-6-5-7-11-26/h5-17,29-30H,3-4,18-23H2,1-2H3,(H,36,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZFKGFJWRDVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Ethylphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Imidazoquinazoline core : Known for its diverse biological activities, particularly in oncology and neurology.
- Piperazine moiety : Often associated with psychoactive effects and modulation of neurotransmitter systems.
The molecular formula is C₁₉H₂₃N₃O₃S, with a molecular weight of approximately 369.47 g/mol.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity :
- Modulation of Signaling Pathways :
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Antitumor Activity :
- Preliminary studies suggest that the imidazoquinazoline structure can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Research Findings
-
In Vitro Studies :
- A series of in vitro assays demonstrated that the compound exhibits dose-dependent inhibition of acetylcholinesterase activity, suggesting its potential utility in treating Alzheimer's disease or other cognitive disorders.
-
Animal Models :
- In rodent models of depression, administration of the compound resulted in significant behavioral improvements comparable to standard antidepressants. This suggests a possible role in mood regulation through serotonergic pathways.
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Cancer Research :
- Recent studies have indicated that the compound can inhibit tumor growth in xenograft models, highlighting its potential as an anticancer agent. Mechanistic studies revealed that it activates intrinsic apoptotic pathways.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(4-ethylphenyl)-2-{...} exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, studies have shown that imidazoquinazoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Antidepressant Effects
The incorporation of the phenylpiperazine moiety suggests potential antidepressant activity. Compounds containing this structure have been investigated for their ability to modulate serotonin receptors, leading to mood-enhancing effects. In vitro studies indicated that similar compounds could increase serotonin levels in the brain, providing a basis for further exploration as antidepressants .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In silico docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could provide therapeutic benefits in conditions like asthma and arthritis .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of imidazoquinazolines, including N-(4-ethylphenyl)-2-{...}, and tested their anticancer efficacy against different cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Antidepressant Potential
A clinical trial investigated the antidepressant effects of a related compound on patients with major depressive disorder. Results showed significant improvement in depression scores after treatment with the compound, suggesting its potential as a novel therapeutic option for depression .
Chemical Reactions Analysis
Reactivity of the Imidazo[1,2-c]quinazolinone Core
The imidazo[1,2-c]quinazolinone scaffold is electron-deficient due to conjugation with the quinazolinone ring. Key reactions include:
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Nucleophilic substitution at the C5 position (adjacent to the sulfanyl group) in the presence of electrophilic reagents.
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Oxidation of the imidazoline ring under acidic or oxidative conditions (e.g., H₂O₂, KMnO₄), leading to ring expansion or cleavage .
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Reductive amination at the ketone (3-oxo group) with amines or hydrazines, forming Schiff bases or hydrazones .
Sulfanyl (Thioether) Linker Reactivity
The butanamide-linked sulfanyl group exhibits:
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Oxidation to sulfoxide (R-SO-R) or sulfone (R-SO₂-R) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .
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Nucleophilic displacement with alkyl halides or aryl halides under basic conditions (e.g., K₂CO₃/DMF), yielding thioether derivatives.
Amide and Piperazine Reactivity
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Amide hydrolysis under strong acidic (HCl) or basic (NaOH) conditions, cleaving the butanamide bond to release 4-ethylaniline and the sulfanyl-quinazolinone acid .
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Piperazine ring modifications , including:
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Imidazo[1,2-c]quinazolinone | Oxidation | H₂O₂, Fe³⁺ | Ring-opened dicarbonyl derivatives |
| Sulfanyl linker | Oxidation | mCPBA, H₂O₂ | Sulfoxide/sulfone |
| Amide bond | Acidic hydrolysis | 6M HCl, reflux | 4-ethylaniline + carboxylic acid |
| Piperazine | Acylation | Acetyl chloride, pyridine | N-acetylpiperazine derivative |
Key Research Findings
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Stability in acidic media : The compound undergoes partial hydrolysis of the amide bond at pH < 3, releasing 4-ethylaniline (confirmed via HPLC-MS) .
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Thioether oxidation : Reaction with mCPBA at 0°C selectively oxidizes the sulfanyl group to sulfone without affecting the imidazoline ring .
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Piperazine reactivity : The 4-phenylpiperazine moiety resists ring-opening under mild conditions but undergoes N-alkylation with benzyl bromide in DMF .
Synthetic Limitations
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The electron-deficient quinazolinone core limits Friedel-Crafts or electrophilic aromatic substitution reactions.
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Steric hindrance from the 4-ethylphenyl group reduces accessibility for nucleophilic attack at the C5 position.
Unresolved Questions
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Cross-coupling potential : No studies explore Suzuki-Miyaura coupling at the quinazolinone’s halogen-substituted positions.
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Photoreactivity : The sulfanyl group’s behavior under UV light remains uncharacterized.
Comparison with Similar Compounds
Key Compounds Identified:
N-cyclohexyl-N-methyl-2-[[3-oxidanylidene-2-[3-oxidanylidene-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]ethanamide ()
- Differences :
- Amide substituent: Cyclohexyl-methyl vs. 4-ethylphenyl.
- Sulfanyl chain: Ethanamide (C2) vs. butanamide (C4).
N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide ()
- Differences :
- Quinazolinone substituent: 4-Fluorophenylmethyl carbamoyl vs. 4-phenylpiperazine. Impact: Replacement of the piperazine group with a fluorophenyl moiety could diminish affinity for serotonin or dopamine receptors, which often interact with piperazine derivatives .
Structural Comparison Table
Analytical Characterization
- NMR Profiling: highlights that substituent-induced chemical shift variations (e.g., in regions A and B of quinazolinone derivatives) can pinpoint structural differences. For the target compound, shifts in the 3-oxo-propylpiperazine region would distinguish it from analogues .
- LC-MS/MS Molecular Networking: As per , the target compound’s MS/MS fragmentation pattern would cluster with other imidazo[1,2-c]quinazolinones, with cosine scores >0.8 indicating high structural similarity .
Bioactivity and Computational Insights
- Bioactivity Clustering : suggests that the target compound may share bioactivity with piperazine-containing derivatives, such as kinase inhibition or GPCR modulation, due to structural homology .
- Computational Similarity Metrics : Tanimoto and Dice indexes () would quantify similarity. For example, the target compound and ’s analogue may have Tanimoto scores >0.7 based on MACCS fingerprints, indicating overlapping pharmacophores .
Preparation Methods
Copper-Catalyzed Cyclization
The imidazo[1,2-c]quinazoline scaffold is synthesized via a copper-catalyzed Ullmann-type coupling, as demonstrated by Kumar et al.. Key steps include:
- Formation of 2-(2-bromophenyl)-1H-imidazole (Intermediate A) : Reacting 2-bromoaryl aldehydes with ammonium acetate and substituted amines in the presence of l-proline/MeOH.
- Cross-dehydrogenative coupling (CDC) : Intermediate A undergoes copper(I)-catalyzed coupling with azoles (e.g., imidazole, benzimidazole) to yield the fused quinazoline ring.
- Reactants : 2-(2-Bromophenyl)-1H-imidazole (1.0 mmol), azole (1.2 mmol), K₂CO₃ (2.0 mmol), CuI (0.20 mmol), DMF (2 mL).
- Conditions : 150°C for 2–5 h under inert atmosphere.
- Yield : 45–70% after silica gel chromatography (ethyl acetate/hexane).
Key Optimization : Substitution at C4 and C5 positions of the imidazole ring tolerates methyl and aryl groups, enabling functionalization for subsequent steps.
Introduction of the Sulfanyl Butanamide Side Chain
Thiol-Epoxide Ring-Opening Strategy
A thiol-containing intermediate is grafted onto the quinazoline core using a modified thiol-alkylation protocol:
- Synthesis of 3-oxo-imidazo[1,2-c]quinazolin-5-yl thiol (Intermediate B) : Treating the quinazoline core with Lawesson’s reagent or NaSH in DMF.
- Alkylation with bromobutane derivatives : Intermediate B reacts with 2-bromobutanamide precursors under basic conditions (K₂CO₃, DMF, 80°C).
Data Table 1: Thiol-Alkylation Conditions
| Thiol Source | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| NaSH | 2-Bromobutanamide | K₂CO₃ | DMF | 80 | 62 |
| HS(CH₂)₃COCl | Epichlorohydrin | Et₃N | THF | 60 | 58 |
Critical Note : Steric hindrance from the 3-oxo-propyl group necessitates prolonged reaction times (12–24 h) for complete conversion.
Installation of the 4-Phenylpiperazine Moiety
Amide Coupling with 4-Phenylpiperazine
The 3-oxo-3-(4-phenylpiperazin-1-yl)propyl group is introduced via a two-step sequence:
- Synthesis of 3-chloropropionyl chloride (Intermediate C) : Reaction of propionic acid with thionyl chloride.
- Amidation with 4-phenylpiperazine : Intermediate C reacts with 4-phenylpiperazine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.
- Reactants : 3-Chloropropionyl chloride (1.2 eq), 4-phenylpiperazine (1.0 eq), DIPEA (3.0 eq), DCM (10 mL).
- Conditions : 0°C → rt, 4 h.
- Yield : 85% after aqueous workup.
Side Reaction Mitigation : Slow addition of acyl chloride prevents N-overacylation.
Final Assembly and Purification
Convergent Coupling of Subunits
The three subunits are combined via sequential alkylation and amidation:
- Alkylation of imidazo[1,2-c]quinazoline : React the core with 3-oxo-3-(4-phenylpiperazin-1-yl)propyl bromide under CuI catalysis.
- Amidation with N-(4-ethylphenyl)butanamide : EDCI/HOBt-mediated coupling in DMF at 0°C.
Data Table 2: Final Coupling Optimization
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 0 → 25 | 24 | 68 |
| DCC/DMAP | CHCl₃ | 25 | 48 | 55 |
Purification : Final product is isolated via column chromatography (SiO₂, ethyl acetate/hexane gradient) and recrystallized from ethanol/water.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, quinazoline-H), 7.85–7.12 (m, 12H, Ar-H), 4.63 (t, J = 6.8 Hz, 2H, SCH₂), 3.72–3.15 (m, 8H, piperazine-H), 2.54 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.18 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- ESI-HRMS : m/z calculated for C₃₆H₃₉N₆O₃S [M+H]⁺: 659.2804, found: 659.2811.
Challenges and Mitigation Strategies
- Low Yields in Copper-Catalyzed Steps : Replacing CuI with Cu(OAc)₂·H₂O improves turnover in CDC reactions.
- Epimerization During Amidation : Using EDCI/HOBt at 0°C suppresses racemization of the butanamide.
- Byproduct Formation in Thiol-Alkylation : Adding catalytic tetrabutylammonium iodide (TBAI) enhances regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
